molecular formula C14H18O2 B2624931 2-[(4-Methylcyclohexyl)oxy]benzaldehyde CAS No. 1020960-74-0

2-[(4-Methylcyclohexyl)oxy]benzaldehyde

Cat. No.: B2624931
CAS No.: 1020960-74-0
M. Wt: 218.296
InChI Key: QNSYCBGSYBWTAZ-UHFFFAOYSA-N
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Description

2-[(4-Methylcyclohexyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H18O2 . It is characterized by the presence of a benzaldehyde group attached to a 4-methylcyclohexyl group through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylcyclohexyl)oxy]benzaldehyde typically involves the reaction of 4-methylcyclohexanol with benzaldehyde under acidic or basic conditions to form the desired ether linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-[(4-Methylcyclohexyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic aldehydes on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its aromatic properties make it suitable for use in perfumes and other scented products .

Mechanism of Action

The mechanism of action of 2-[(4-Methylcyclohexyl)oxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an aromatic aldehyde and a cyclohexyl ether group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-(4-methylcyclohexyl)oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-5,10-11,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSYCBGSYBWTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020960-74-0
Record name 2-[(4-methylcyclohexyl)oxy]benzaldehyde
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